Einecs 299-560-9 Einecs 299-560-9
Brand Name: Vulcanchem
CAS No.: 93892-74-1
VCID: VC17035928
InChI: InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2
SMILES:
Molecular Formula: C17H25NO6S
Molecular Weight: 371.5 g/mol

Einecs 299-560-9

CAS No.: 93892-74-1

Cat. No.: VC17035928

Molecular Formula: C17H25NO6S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Einecs 299-560-9 - 93892-74-1

Specification

CAS No. 93892-74-1
Molecular Formula C17H25NO6S
Molecular Weight 371.5 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;2-methylnaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2
Standard InChI Key LDOKXOHOFMXIIS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

The compound designated by EC 299-590-2 is systematically named 2-aminoethanol benzenesulfonate (1:1). Its molecular formula is C₈H₁₃NO₄S, with a molecular weight of 219.26 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name is 2-aminoethanol; benzenesulfonic acid, reflecting its dual-component structure comprising benzenesulfonic acid and ethanolamine .

Table 1: Key Identifiers of EC 299-590-2

PropertyValueSource
EC Number299-590-2
CAS Registry Numbers68910-32-7, 93893-03-9
Molecular FormulaC₈H₁₃NO₄S
Molecular Weight219.26 g/mol
IUPAC Name2-aminoethanol; benzenesulfonic acid

Synonyms and Alternate Designations

This compound is cataloged under multiple aliases, including benzenesulphonic acid, compound with 2-aminoethanol (1:1) and ethanolamine benzenesulfonate. Additional identifiers include the Wikidata entry Q126600895 and CAS numbers 99924-49-9 and 85480-55-3 for related alkylated derivatives .

Molecular Structure and Conformation

2D Structural Depiction

The compound’s two-dimensional structure features a benzenesulfonic acid moiety linked ionically to 2-aminoethanol. The sulfonic acid group (–SO₃H) from benzene forms a salt with the amine group (–NH₂) of ethanolamine, resulting in a stable ionic complex .

Table 2: Structural Descriptors

DescriptorValueSource
SMILES NotationC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N
InChI KeyLYFXTINVXBJRHI-UHFFFAOYSA-N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

3D Conformational Analysis

Computational models predict a planar aromatic ring from benzenesulfonic acid, with the sulfonate group adopting a tetrahedral geometry. The ethanolamine component exhibits rotational flexibility around its C–N and C–O bonds, enabling multiple low-energy conformers .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound is a solid at standard temperature and pressure, with a computed topological polar surface area of 109 Ų, indicative of high hydrophilicity . Its solubility in water is complete due to ionic dissociation, and the aqueous solution exhibits a pH range of 3.0–5.0 .

Table 3: Key Physicochemical Parameters

PropertyValueSource
Density1.026 g/cm³
Boiling Point>100°C (decomposes)
Freezing Point-4°C
LogP (Partition Coefficient)0.81 (estimated)

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, the structural motifs suggest characteristic peaks:

  • S=O Stretching: Strong absorption near 1050–1200 cm⁻¹ (IR).

  • Aromatic C–H: Signals at δ 7.5–8.0 ppm (¹H NMR).

  • Ethanolamine Methylene: δ 3.5–4.0 ppm (¹H NMR) .

Industrial Applications and Formulations

Role as a Surfactant Intermediate

EC 299-590-2 serves as a precursor in synthesizing alkylbenzenesulfonate surfactants. Reaction with C₈–C₂₄ alkyl chains yields anionic surfactants with enhanced solubility and detergency, widely used in household and industrial cleaners .

Biocidal Formulations

ParameterRecommendationSource
GlovesNitrile or butyl rubber
VentilationLocal exhaust required
Eye ProtectionGoggles with face shield

Environmental Impact

Ecotoxicity assays indicate moderate aquatic toxicity, with a 96-hour LC₅₀ of 12.67 mg/L for rainbow trout . Environmental fate modeling predicts preferential partitioning into water (30–50%) and soil (50–70%), with negligible bioaccumulation potential .

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